molecular formula C20H13ClFNO2 B11815158 3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B11815158
M. Wt: 353.8 g/mol
InChI Key: GCWVEUXRHJDYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with a molecular formula of C20H13ClFNO2 and a molecular weight of 353.77 g/mol . This compound is notable for its unique structure, which includes a quinoline core fused with a cyclopentane ring and substituted with a chlorofluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and recrystallization is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar compounds to 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid include other quinoline derivatives and cyclopentane-fused heterocycles. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical and biological properties. For example, quinoline derivatives with different halogen substitutions may exhibit varying degrees of reactivity and biological activity .

Some similar compounds include:

Properties

Molecular Formula

C20H13ClFNO2

Molecular Weight

353.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C20H13ClFNO2/c21-15-5-3-6-16(22)14(15)10-11-8-9-13-18(20(24)25)12-4-1-2-7-17(12)23-19(11)13/h1-7,10H,8-9H2,(H,24,25)

InChI Key

GCWVEUXRHJDYRU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=C(C=CC=C4Cl)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.